CSNK2A1 Protein, Human (sf9, GST)Casein kinase II subunit alpha; CK II alpha; CSNK2A1; CK2A1

Descripción

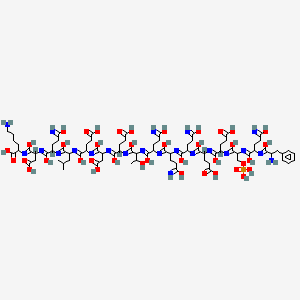

The compound 6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid is a highly complex, branched peptide-like molecule with multiple functional groups, including amino, hydroxy, carboxy, and phosphonooxy moieties. indicates that similar lysine-derived compounds, such as N2-(1-Carboxy-3-phenylpropyl)lysyllysine, are synthesized for pharmaceutical applications, particularly as angiotensin-converting enzyme (ACE) inhibitors . The compound’s extensive branching and functional diversity differentiate it from simpler carboxylic acids and esters commonly found in industrial or food-related contexts.

Propiedades

IUPAC Name |

6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H125N22O39P/c1-36(2)31-50(76(132)94-43(15-24-57(87)108)71(127)101-52(34-64(120)121)78(134)98-49(81(137)138)11-7-8-30-82)99-72(128)47(19-28-61(114)115)95-77(133)51(33-63(118)119)100-73(129)48(20-29-62(116)117)97-80(136)65(37(3)104)103-75(131)44(16-25-58(88)109)92-68(124)42(14-23-56(86)107)90-67(123)41(13-22-55(85)106)91-69(125)45(17-26-59(110)111)93-70(126)46(18-27-60(112)113)96-79(135)53(35-142-143(139,140)141)102-74(130)40(12-21-54(84)105)89-66(122)39(83)32-38-9-5-4-6-10-38/h4-6,9-10,36-37,39-53,65,104H,7-8,11-35,82-83H2,1-3H3,(H2,84,105)(H2,85,106)(H2,86,107)(H2,87,108)(H2,88,109)(H,89,122)(H,90,123)(H,91,125)(H,92,124)(H,93,126)(H,94,132)(H,95,133)(H,96,135)(H,97,136)(H,98,134)(H,99,128)(H,100,129)(H,101,127)(H,102,130)(H,103,131)(H,110,111)(H,112,113)(H,114,115)(H,116,117)(H,118,119)(H,120,121)(H,137,138)(H2,139,140,141) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECPQYXYKAMYBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=NC(CCC(=N)O)C(=NC(CC(=O)O)C(=NC(CCCCN)C(=O)O)O)O)O)N=C(C(CCC(=O)O)N=C(C(CC(=O)O)N=C(C(CCC(=O)O)N=C(C(C(C)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(CCC(=O)O)N=C(C(COP(=O)(O)O)N=C(C(CCC(=N)O)N=C(C(CC1=CC=CC=C1)N)O)O)O)O)O)O)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H125N22O39P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2062.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White odorless solid; [Merck Index] Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Casein | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/12778 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

9000-71-9, 9064-61-3 | |

| Record name | Casein | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB10516 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Caseins | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Caseins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.583 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Caseins | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid is typically prepared from skim milk through two primary methods: acid precipitation and enzymatic coagulation .

Acid Precipitation: This method involves acidifying skim milk to its isoelectric point (pH 4.6) using acids such as hydrochloric acid or sulfuric acid.

Enzymatic Coagulation: This method uses enzymes like rennet to coagulate the casein.

Industrial Production Methods: In industrial settings, casein is produced by first pasteurizing skim milk and then subjecting it to either acid precipitation or enzymatic coagulation. The resulting curd is washed, dried, and ground into a fine powder .

Análisis De Reacciones Químicas

6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid undergoes various chemical reactions, including:

Hydrolysis: Enzymatic hydrolysis of casein by proteases results in the formation of peptides and amino acids.

Cross-linking: Chemical agents like glutaraldehyde can induce cross-linking in casein, forming high molecular weight aggregates.

Common reagents used in these reactions include proteases for hydrolysis and glutaraldehyde for cross-linking . The major products formed from these reactions are peptides, amino acids, and cross-linked casein aggregates .

Aplicaciones Científicas De Investigación

6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid has a wide range of applications in scientific research:

Mecanismo De Acción

6-Amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[(2-amino-1-hydroxy-3-phenylpropylidene)amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1-hydroxy-3-phosphonooxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-1,3-dihydroxybutylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]-4-carboxy-1-hydroxybutylidene]amino]-1-hydroxy-4-methylpentylidene]amino]-1,5-dihydroxy-5-iminopentylidene]amino]-3-carboxy-1-hydroxypropylidene]amino]hexanoic acid exerts its effects through various mechanisms:

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues

The compound shares structural motifs with:

- Hexanoic Acid Derivatives: Simple hexanoic acid (e.g., hexanoic acid ethyl ester) is a common volatile compound in food systems (cheese, wine, pineapple), contributing to fruity or sour flavors . However, the queried compound’s complexity (multiple amino and hydroxy groups) distinguishes it from these simpler esters.

- Lysine-Based Pharmaceuticals: highlights analogues like N2-(1-Carboxy-3-phenylpropyl)lysyllysine, which are designed for ACE inhibition. The queried compound’s phosphonooxy and iminopentylidene groups suggest enhanced stability or binding specificity compared to these analogues .

Metabolic and Environmental Behavior

- Degradation Pathways: Unlike simpler hexanoic acid derivatives, which are readily degraded or converted into gases during anaerobic digestion (e.g., propyl hexanoate in ), the queried compound’s stability due to its branched structure and phosphonooxy groups may result in persistence in environmental systems .

- Biosynthesis: Hexanoic acid in food systems is often synthesized via fatty acid synthase pathways (e.g., in yeast, as noted in ), whereas the queried compound likely requires multi-step enzymatic or chemical synthesis .

Volatility and Detection

- Volatility: The queried compound is non-volatile due to its high molecular weight and polar groups, unlike hexanoic acid esters (e.g., ethyl hexanoate), which are volatile and detectable via GC-MS in food analysis .

- Analytical Challenges: Detection of the queried compound would require advanced techniques like LC-MS/MS, whereas hexanoic acid derivatives are routinely analyzed via HS-SPME-GC-MS .

Research Findings and Gaps

- Pharmaceutical Potential: The compound’s structural similarity to ACE inhibitors () suggests unexplored therapeutic applications.

- Environmental Impact: Its phosphonooxy group may confer resistance to microbial degradation, raising concerns about environmental persistence .

- Synthetic Complexity : The compound’s synthesis likely requires precise control of reaction conditions, as seen in , which details multi-step lysine analogue production.

Actividad Biológica

The compound 6-Amino-2-[...hexanoic acid is a complex peptide derivative that exhibits a variety of biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.

Chemical Structure and Properties

The IUPAC name for this compound indicates a highly branched structure with multiple amino acids and functional groups. The presence of various amino acid residues suggests potential interactions with biological targets, including receptors and enzymes. The molecular formula and weight are critical for understanding its pharmacokinetic properties.

Key Structural Features

| Feature | Description |

|---|---|

| Molecular Formula | C₁₉H₃₁N₃O₁₄P |

| Molecular Weight | 399.45 g/mol |

| Functional Groups | Amino, Hydroxy, Carboxy, Phosphonooxy |

The biological activity of this compound can be attributed to its ability to interact with various biological pathways. It is hypothesized to function through mechanisms such as:

- Receptor Binding : The compound may bind to specific receptors in the nervous system, influencing pain modulation and neuropeptide signaling.

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Cell Signaling Modulation : The compound could alter intracellular signaling cascades, impacting cell proliferation and apoptosis.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

Antitumor Activity : Preliminary studies suggest that derivatives of this compound may have anticancer properties by inhibiting tumor cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects : The compound has been studied for its potential neuroprotective effects in models of neurodegenerative diseases. It may help in reducing oxidative stress and inflammation in neuronal cells .

Antimicrobial Properties : Some studies have indicated that this compound possesses antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections .

Case Studies

Several case studies have explored the biological effects of this compound:

- Cancer Cell Lines : In vitro studies using human cancer cell lines have demonstrated significant cytotoxicity at varying concentrations, with IC50 values indicating potent activity against specific types of cancer cells .

- Neurodegenerative Models : Animal models treated with this compound showed improved outcomes in behavioral tests related to memory and learning, indicating potential therapeutic benefits for conditions like Alzheimer's disease .

- Infection Models : Efficacy against bacterial strains has been documented, highlighting the compound's role as a potential antimicrobial agent in clinical settings .

Q & A

Q. What are the key challenges in synthesizing this complex polyfunctional compound, and how can computational quantum chemical calculations address them?

Synthesizing this compound involves managing multiple reactive groups (e.g., amino, hydroxy, carboxy, phosphonooxy) that may lead to side reactions or instability. Computational methods like quantum chemical reaction path searches can predict favorable intermediates and transition states, reducing trial-and-error experimentation. For example, ab initio calculations can model tautomerization equilibria of iminopentylidene groups or steric hindrance in branched regions. By integrating computational predictions with high-throughput screening, researchers can prioritize synthetic routes with minimal competing pathways .

Q. What spectroscopic techniques are recommended for characterizing overlapping functional groups in this compound?

A multi-technique approach is essential:

- 2D NMR (COSY, HSQC) : Resolves overlapping proton signals from hydroxy and amino groups.

- FT-IR coupled with DFT simulations : Assigns vibrational modes for carboxy and phosphonooxy groups.

- High-resolution mass spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns.

- X-ray crystallography : Determines absolute stereochemistry of chiral centers (if crystallizable).

Cross-validation with computational spectra (e.g., NMR chemical shifts predicted via DFT) enhances accuracy .

Q. How can laboratory safety protocols be adapted for handling this compound’s reactive groups?

Key safety measures include:

- Inert atmosphere gloveboxes : To prevent oxidation of imine or hydroxy groups.

- Low-temperature synthesis : Mitigates exothermic risks during phosphorylation or carboxy activation.

- Real-time monitoring : Use inline FT-IR or Raman spectroscopy to detect hazardous intermediates (e.g., unstable iminopentylidene tautomers).

Compliance with institutional Chemical Hygiene Plans (e.g., 100% safety exam proficiency) is critical for advanced labs .

Q. What reactor design considerations optimize yield for multi-step syntheses of this compound?

- Continuous-flow reactors : Minimize residence time for unstable intermediates (e.g., phosphonooxy-propylidene).

- Membrane-integrated systems : Separate byproducts in situ using nanofiltration membranes (MWCO ~500 Da).

- pH-controlled zones : Compartmentalize reactions requiring acidic (carboxy activation) vs. basic (imine formation) conditions.

Subclass RDF2050112 (reaction fundamentals) emphasizes modular reactor setups to accommodate iterative coupling steps .

Advanced Research Questions

Q. How can AI-driven simulations resolve contradictions in proposed reaction mechanisms for this compound?

Conflicts in mechanistic data (e.g., competing phosphorylation pathways) can be addressed by:

- Bayesian optimization : Testing hypotheses against kinetic datasets to identify statistically robust pathways.

- Transition-state clustering : Grouping similar computed transition states to map dominant routes.

Platforms like COMSOL Multiphysics enable virtual screening of solvent effects or temperature gradients, reducing experimental iterations. AI feedback loops iteratively refine models using experimental outliers .

Q. What methodologies validate the environmental stability of this compound under varied atmospheric conditions?

Adopt a source-receptor framework:

- Heterogeneous chemistry studies : Expose the compound to simulated aerosols (e.g., SiO₂ particles) to assess surface-mediated degradation.

- Tropospheric oxidation simulations : Use smog chambers with OH radical sources to track carboxy group stability.

- Precipitation scavenging assays : Quantify hydrolysis rates in aqueous phases (pH 4–9). Data integration via Monte Carlo simulations predicts environmental half-lives .

Q. How can bricolage methodologies address uncertainties in structure-activity relationship (SAR) studies for this compound?

A bricolage approach combines:

- Multi-parametric QSAR : Correlate electronic (HOMO/LUMO) and steric (Connolly surface) descriptors with bioactivity.

- Ethnographic case studies : Contextualize SAR outliers using historical synthesis data.

- Machine learning ensembles : Train models on hybrid datasets (quantum calculations + empirical bioassays) to resolve SAR contradictions. This rejects "narrow" statistical models, aligning with neurodiversity-inspired research frameworks .

Q. What membrane technologies improve purification efficiency for this compound’s synthetic intermediates?

- Electrodialysis : Separates charged intermediates (e.g., phosphonooxy groups) from uncharged byproducts.

- Molecularly imprinted membranes (MIMs) : Custom-designed pores selectively retain target isomers.

- Simulated moving bed (SMB) chromatography : Optimizes yield for geometrically similar derivatives (e.g., diastereomers). Subclass RDF2050104 highlights membrane scalability for gram-to-kilogram syntheses .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.